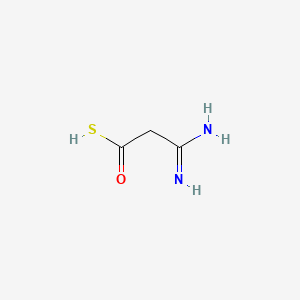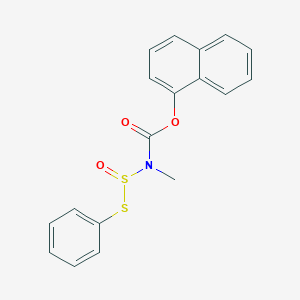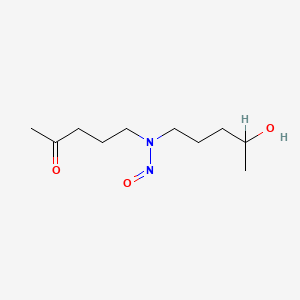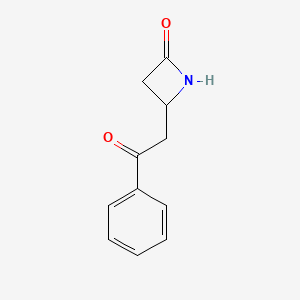
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is a chemical compound with a complex structure, characterized by the presence of dichlorophenyl and diethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
N-(3,4-Dichlorophenyl)-1-naphthamide: Contains the dichlorophenyl group but has a different core structure.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74474-02-5 |
|---|---|
Formule moléculaire |
C13H20Cl2N2 |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-4-17(5-2)9-8-16(3)11-6-7-12(14)13(15)10-11/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
NUAXWSXOFBSEPQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)
![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)

![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)





